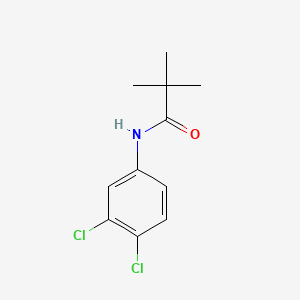

3',4'-Dichloropivalanilide

Descripción general

Descripción

3',4'-Dichloropivalanilide is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

3’,4’-Dichloropivalanilide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in oxidative metabolism. For instance, it is metabolized to 3,4-dichloroaniline through an oxidative pathway . This interaction suggests that 3’,4’-Dichloropivalanilide can influence enzymatic activities and metabolic processes within cells.

Cellular Effects

The effects of 3’,4’-Dichloropivalanilide on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes and T cells, 3’,4’-Dichloropivalanilide localizes primarily in the cytosol, indicating its ability to cross the plasma membrane and interact with intracellular components . This localization can lead to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, 3’,4’-Dichloropivalanilide exerts its effects through specific binding interactions with biomolecules. It undergoes oxidative metabolism to form intermediates such as 3’,4’-dichlorolactanilide, which is further hydrolyzed to 3,4-dichloroaniline . This process involves enzyme inhibition and activation, leading to changes in gene expression and cellular activities. The selective action of 3’,4’-Dichloropivalanilide is attributed to its differential metabolism in various cell types.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4’-Dichloropivalanilide change over time. Studies have shown that its stability and degradation can influence long-term cellular functions. For instance, the compound’s oxidative metabolism is rapid in certain cell types, leading to transient intermediate formation . This temporal aspect is crucial for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of 3’,4’-Dichloropivalanilide vary with different dosages in animal models. Higher doses have been associated with toxic or adverse effects, while lower doses may not elicit significant responses. It is essential to determine the threshold effects and safe dosage ranges to avoid toxicity. Studies have shown that the compound’s impact on cellular functions can be dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

3’,4’-Dichloropivalanilide is involved in specific metabolic pathways, including oxidative metabolism. It interacts with enzymes such as those responsible for its conversion to 3,4-dichloroaniline . These interactions can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3’,4’-Dichloropivalanilide within cells and tissues involve specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and localize in the cytosol . This distribution is crucial for its interaction with intracellular targets and subsequent biochemical effects.

Subcellular Localization

3’,4’-Dichloropivalanilide primarily localizes in the cytosol of cells, such as hepatocytes and T cells . This subcellular localization is significant for its activity and function, as it can interact with various intracellular components. The compound’s ability to cross the plasma membrane and accumulate in the cytosol highlights its potential for modulating intracellular processes.

Actividad Biológica

3',4'-Dichloropivalanilide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 246.13 g/mol

- CAS Number : 7160-22-7

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. In a comparative analysis, it was found to be effective against various strains of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The compound showed submicromolar activity against these pathogens, indicating its potential as an alternative to existing antibiotics .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | < 1 µg/mL | Highly Effective |

| Enterococcus faecalis | < 1 µg/mL | Highly Effective |

| Mycobacterium smegmatis | < 5 µg/mL | Moderate |

| Mycobacterium tuberculosis | Not tested | N/A |

Cytotoxicity and Safety Profile

In addition to its antimicrobial effects, the cytotoxicity of this compound was assessed against various cancer cell lines and primary mammalian cells. The results indicated that the compound possesses a favorable safety profile, with minimal cytotoxic effects observed at therapeutic concentrations. Specifically, it showed insignificant cytotoxicity to primary porcine monocyte-derived macrophages .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (Cervical Cancer) | >50 | Low cytotoxicity |

| MCF-7 (Breast Cancer) | >50 | Low cytotoxicity |

| Primary Macrophages | >100 | Insignificant cytotoxicity |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the introduction of chlorine atoms enhances its lipophilicity and ability to penetrate bacterial membranes. This property may facilitate the disruption of bacterial cell wall synthesis or function, leading to cell death .

Structure-Activity Relationship (SAR)

The structural modifications of pivalanilides have been shown to influence their biological activity significantly. The presence of dichloro substituents at the 3' and 4' positions appears to enhance both antibacterial efficacy and selectivity against pathogenic strains while minimizing toxicity to mammalian cells. This relationship underscores the importance of chemical structure in the development of new antimicrobial agents .

Clinical Relevance

A recent study highlighted the potential application of this compound in treating infections caused by resistant strains of bacteria. In vitro tests demonstrated that the compound could serve as a lead candidate for further development into a novel antibiotic, particularly in light of rising antibiotic resistance .

Comparative Studies

Comparative studies with clinically used antibiotics like ampicillin and rifampicin revealed that this compound exhibited comparable or superior efficacy against certain bacterial strains, suggesting its viability as a therapeutic agent in clinical settings .

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFDYXPRRHDSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221836 | |

| Record name | 3',4'-Dichloropivalanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7160-22-7 | |

| Record name | N-(3,4-Dichlorophenyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7160-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dichloropivalanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007160227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichloropivalanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DICHLORO-2,2-DIMETHYLPROPIONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Why is the synthesis of (13C6)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide significant?

A1: The synthesis of (13C6)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide, which is 3',4'-Dichloropivalanilide with a specific isotopic labeling, is significant for several potential reasons. While the abstract does not specify the intended use, incorporating stable isotopes like Carbon-13 into organic molecules is a common practice in:

- Mechanistic Studies: The presence of the Carbon-13 isotopes allows researchers to track the molecule's fate in chemical reactions or metabolic pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. []

- Analytical Standards: Isotopically labeled compounds serve as valuable internal standards in analytical chemistry for precise quantification of the non-labeled compound in complex matrices. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.